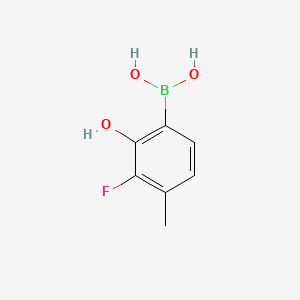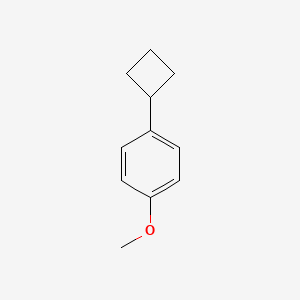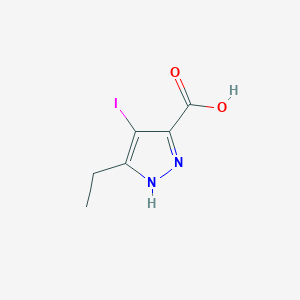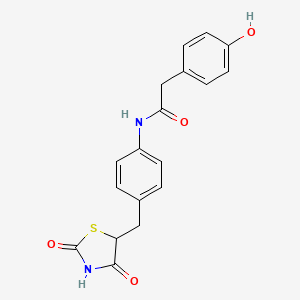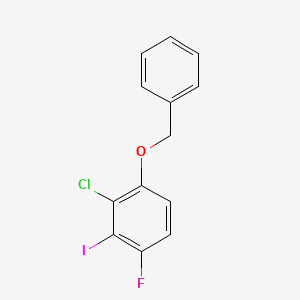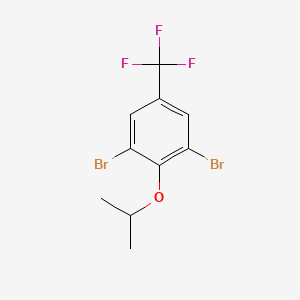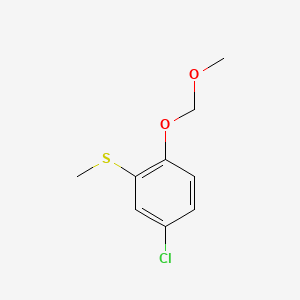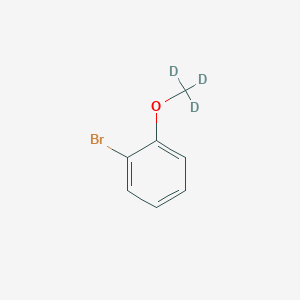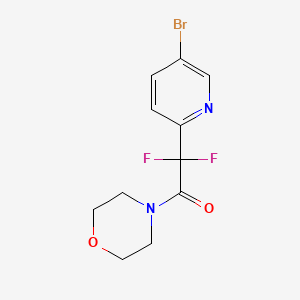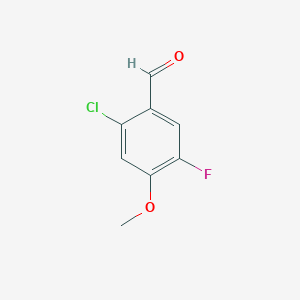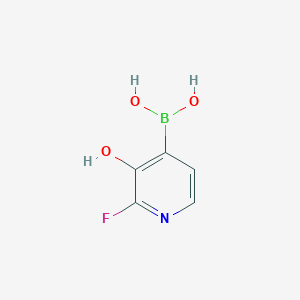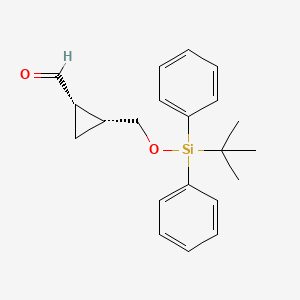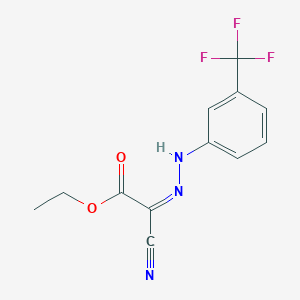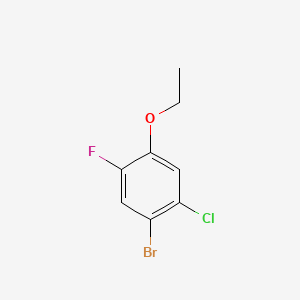![molecular formula C22H24N2O3 B14029263 tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)
tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate is a complex organic compound that belongs to the class of dibenzoazocines These compounds are characterized by their unique tricyclic structure, which includes a seven-membered ring fused to two benzene rings
Métodos De Preparación
The synthesis of (Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate typically involves a multi-step process. One common synthetic route includes the following steps:
N-Arylation of Indoles: The initial step involves the N-arylation of indoles, which is achieved through the reaction of indoles with aryl halides in the presence of a base and a palladium catalyst.
Acid-Catalyzed Rearrangement: The resulting N-arylated indoles undergo an acid-catalyzed rearrangement to form the dibenzoazocine core.
Carbamate Formation:
Análisis De Reacciones Químicas
(Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the benzene rings, using electrophilic or nucleophilic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting central nervous system disorders.
Materials Science: Its tricyclic structure and potential for functionalization make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of dibenzoazocines with various biological targets.
Mecanismo De Acción
The mechanism of action of (Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tricyclic structure. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar compounds to (Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate include:
Carbamazepine: A well-known anticonvulsant with a similar dibenzoazepine structure.
Clomipramine: An antidepressant with a tricyclic structure similar to dibenzoazocines.
Imipramine: Another tricyclic antidepressant with structural similarities.
The uniqueness of (Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate lies in its specific functional groups and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C22H24N2O3 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)27-21(26)23-14-20(25)24-15-18-10-5-4-8-16(18)12-13-17-9-6-7-11-19(17)24/h4-13H,14-15H2,1-3H3,(H,23,26) |
Clave InChI |
APOCPCAXRCRACH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)N1CC2=CC=CC=C2C=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


